Distinct Hinge-Binding Geometry Compared to N-Methylisoquinoline-5-sulfonamide: Co-Crystallization vs. Soaking Structural Overlay
Co-crystallization of N,N-dimethylisoquinoline-5-sulfonamide with PKA (PDB 6YOT) reveals a binding pose that differs from the soaking-derived complex of its close analog N-methylisoquinoline-5-sulfonamide (PDB 6YNC). Despite differing by only one methyl group, the fragments exhibit distinct hydrogen-bond patterns to the hinge backbone residues Glu121 and Val123. The N,N-dimethyl variant engages the hinge as a pure hydrogen-bond acceptor via the isoquinoline nitrogen, whereas the N-methyl analog retains a donor capability that reorients the sulfonamide group [1][2]. The co-crystallization methodology (6YOT, 1.96 Å resolution) provides a more physiologically relevant binding mode than soaking (6YNC, 1.40 Å resolution) for flexible, larger ligands, making the target fragment's structure directly applicable to modeling the binding of downstream lead compounds [2].
| Evidence Dimension | Hinge hydrogen-bond donor/acceptor character and binding pose |
|---|---|
| Target Compound Data | N,N-Dimethylisoquinoline-5-sulfonamide (PDB 6YOT): pure H-bond acceptor; co-crystallized; 1.96 Å resolution |
| Comparator Or Baseline | N-Methylisoquinoline-5-sulfonamide (PDB 6YNC): mixed donor/acceptor; soaked; 1.40 Å resolution |
| Quantified Difference | Loss of one H-bond donor; distinct sulfonamide orientation leading to non-overlapping binding poses in overlay |
| Conditions | PKA catalytic subunit co-crystallized vs. soaked with PKI(5-24); X-ray diffraction |
Why This Matters
For structure-based drug design, using the correct fragment complex as a starting model determines the accuracy of subsequent lead optimization; the co-crystallized N,N-dimethyl complex provides a validated template that the soaked N-methyl analog cannot surrogate.
- [1] Oebbeke, M.; Heine, A.; Klebe, G. Crystal structure of the cAMP-dependent protein kinase A cocrystallized with N,N-dimethylisoquinoline-5-sulfonamide and PKI (5-24). PDB ID: 6YOT, 2021. DOI: 10.2210/pdb6yot/pdb. View Source
- [2] Wienen-Schmidt, B.; Oebbeke, M.; Ngo, K.; Heine, A.; Klebe, G. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem 2021, 16, 292–300. DOI: 10.1002/cmdc.202000565. View Source
